molecular formula C13H11F2NO2 B1322205 2(1H)-Pyridinone, 4-[(2,4-difluorophenyl)methoxy]-6-methyl-

2(1H)-Pyridinone, 4-[(2,4-difluorophenyl)methoxy]-6-methyl-

Cat. No.: B1322205
M. Wt: 251.23 g/mol
InChI Key: GLOFGBXOHXBZHQ-UHFFFAOYSA-N
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Description

4-[(2,4-Difluorobenzyl)oxy]-6-methylpyridin-2(1H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridinone core substituted with a difluorobenzyl group and a methyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 4-[(2,4-difluorophenyl)methoxy]-6-methyl- typically involves the reaction of 2,4-difluorobenzyl alcohol with 6-methyl-2-pyridone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Difluorobenzyl)oxy]-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The difluorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

4-[(2,4-Difluorobenzyl)oxy]-6-methylpyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 4-[(2,4-difluorophenyl)methoxy]-6-methyl- involves its interaction with specific molecular targets. The difluorobenzyl group and pyridinone core play crucial roles in binding to these targets, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorobenzoic acid
  • 2,4-Difluorobenzoic acid
  • 4-Fluorobenzoic acid

Uniqueness

4-[(2,4-Difluorobenzyl)oxy]-6-methylpyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of both difluorobenzyl and pyridinone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H11F2NO2

Molecular Weight

251.23 g/mol

IUPAC Name

4-[(2,4-difluorophenyl)methoxy]-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C13H11F2NO2/c1-8-4-11(6-13(17)16-8)18-7-9-2-3-10(14)5-12(9)15/h2-6H,7H2,1H3,(H,16,17)

InChI Key

GLOFGBXOHXBZHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1)OCC2=C(C=C(C=C2)F)F

Origin of Product

United States

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